molecular formula C24H35NO2 B1663754 N-Arachidonylmaleimide CAS No. 876305-42-9

N-Arachidonylmaleimide

Cat. No. B1663754
CAS RN: 876305-42-9
M. Wt: 369.5 g/mol
InChI Key: GZNZRHSGGQUYAP-DOFZRALJSA-N
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Description

N-Arachidonylmaleimide is a light yellow oil . It is a potent, irreversible inhibitor of monoacylglycerol lipase (MAGL) with an IC50 value of 140 nM . It can be used for modulation of the effects of 2-arachidonyl glycerol (2-AG) .


Molecular Structure Analysis

The molecular weight of N-Arachidonylmaleimide is 369.54 . Its molecular formula is C24H35NO2 . The NMR conforms to the structure .


Chemical Reactions Analysis

The protein crystallizes as a dimer, and despite structural homologies to haloperoxidases and esterases .


Physical And Chemical Properties Analysis

N-Arachidonylmaleimide is a light yellow oil . It has a clear solution at >5mg/mL in DMSO . It contains 78.19% carbon, 9.46% hydrogen, and 3.9% nitrogen .

Scientific Research Applications

Advanced Drug Delivery System

NAM has been used to modify the surface of liposomes to create an advanced drug delivery system . The maleimide-modified liposomes, also known as M-GGLG-liposomes, showed improved drug delivery efficiency both in vitro and in vivo compared to unmodified liposomes . This modification did not elicit any detectable increase in cytotoxicity .

Inhibition of Monoacylglycerol Lipase

NAM is a potent, irreversible inhibitor of monoacylglycerol lipase (MGL) or MGL-like activity in rat cerebellar membranes . MGL hydrolyzes 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol, thereby terminating its biological actions .

Endocannabinoid System Research

NAM potentiates the pharmacological and biochemical effects of the endocannabinoid 2-arachidonylglycerol (2-AG) through inhibition of monoacylglycerol lipase . This has potential implications for increasing understanding of the physiological functions of the endocannabinoid system .

Unmasking 2-AG Activity

NAM has been found to unmask 2-AG activity in a tetrad of in vivo tests sensitive to the effects of cannabinoids in mice . This suggests the existence of non-CB1, non-CB2 cannabinoid receptors .

Antitumor Effect

In vivo, M-GGLG-liposomes encapsulating doxorubicin (M-GGLG-DOX-liposomes) showed a more potent antitumor effect than unmodified liposomes after two subcutaneous injections around breast cancer tissue in mice .

Prolonged Presence at Injection Site

The biodistribution of liposomes in a mouse model showed that M-GGLG-liposomes were present for significantly longer at the injection site compared to unmodified liposomes . This could have implications for sustained drug delivery.

Safety And Hazards

N-Arachidonylmaleimide may cause an allergic skin reaction . It is fatal if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is toxic in contact with skin or if inhaled .

Future Directions

The structure of MAGL paves the way for future medicinal chemistry works aimed at the design of new drugs exploiting 2-arachidonoylglycerol transmission .

properties

IUPAC Name

1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNZRHSGGQUYAP-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Arachidonylmaleimide

CAS RN

876305-42-9
Record name 876305-42-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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